Product packaging for di-tert-Butyl acetylenedicarboxylate(Cat. No.:CAS No. 66086-33-7)

di-tert-Butyl acetylenedicarboxylate

Cat. No.: B1581183
CAS No.: 66086-33-7
M. Wt: 226.27 g/mol
InChI Key: FBCRUXRGQFLOMC-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry Research

Di-tert-butyl acetylenedicarboxylate (B1228247) is an organic compound that is highly valued in organic synthesis for its role as a reactive and versatile building block. As a dialkyl acetylenedicarboxylate, its core structure features a carbon-carbon triple bond flanked by two bulky tert-butyl ester groups. This arrangement renders the triple bond highly electrophilic and susceptible to a wide array of chemical transformations.

The primary significance of DTBAD in modern organic chemistry lies in its utility in cycloaddition reactions. It is a potent dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction, and a willing partner in 1,3-dipolar cycloadditions. sigmaaldrich.com These reactions provide efficient routes to a diverse range of cyclic and heterocyclic frameworks, which are common motifs in pharmaceuticals and other biologically active molecules. For instance, glycosyl azides readily undergo 1,3-dipolar cycloaddition with DTBAD. sigmaaldrich.com

Furthermore, DTBAD is frequently employed in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The reaction between tert-butyl isocyanide and dialkyl acetylenedicarboxylates, including DTBAD, can generate a reactive zwitterionic intermediate that is then trapped by various nucleophiles to construct highly functionalized heterocyclic systems. sigmaaldrich.com This approach is celebrated for its atom economy and operational simplicity.

Beyond cycloadditions and MCRs, DTBAD participates in other important transformations. It can act as a Michael acceptor, reacting with a variety of nucleophiles. thieme-connect.com The steric bulk of the tert-butyl groups can influence the stereoselectivity of these additions. Additionally, DTBAD has been utilized in cross-cyclotrimerization reactions catalyzed by transition metals like rhodium(I) to produce substituted aromatic compounds. sigmaaldrich.com

Historical Context and Evolution of Research Perspectives

The journey of acetylenedicarboxylic acid and its esters as synthetic reagents began long before the widespread use of the di-tert-butyl variant. The parent compound, acetylenedicarboxylic acid, was first described in 1877 by the Polish chemist Ernest Bandrowski. wikipedia.org It can be prepared from α,β-dibromosuccinic acid through treatment with potassium hydroxide. wikipedia.org

In the early 20th century, the synthetic utility of dialkyl acetylenedicarboxylates, particularly dimethyl acetylenedicarboxylate (DMAD), gained prominence following the seminal work of Diels and Alder on cycloaddition reactions. thieme-connect.com For many decades, DMAD was the standard for such transformations.

The introduction of the di-tert-butyl ester, DTBAD, represents a more recent evolution in the field, driven by the desire for greater control over reactivity and selectivity. The bulky tert-butyl groups, in comparison to the smaller methyl groups of DMAD, can significantly influence the outcome of a reaction. They can provide steric hindrance that directs the approach of reactants, leading to different stereochemical or regiochemical outcomes. Moreover, the tert-butyl esters can offer different cleavage conditions compared to methyl esters, which can be advantageous in complex multi-step syntheses. While a definitive first synthesis of DTBAD is not readily apparent in the historical literature, its increased appearance in research articles from the late 20th century onwards reflects the growing appreciation for the nuanced control that sterically demanding reagents can offer in organic synthesis.

Physicochemical Properties of Di-tert-Butyl Acetylenedicarboxylate

PropertyValueReference
Molecular FormulaC12H18O4 sigmaaldrich.com
Molecular Weight226.27 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.comsigmaaldrich.com
Melting Point33-37 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point80-82 °C at 0.05 mmHg sigmaaldrich.comsigmaaldrich.com
CAS Number66086-33-7 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4 B1581183 di-tert-Butyl acetylenedicarboxylate CAS No. 66086-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl but-2-ynedioate
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InChI

InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCRUXRGQFLOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984583
Record name Di-tert-butyl but-2-ynedioate
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66086-33-7
Record name 1,4-Bis(1,1-dimethylethyl) 2-butynedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl 2-butynedioate
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Record name Di-tert-butyl but-2-ynedioate
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Record name Di-tert-butyl 2-butynedioate
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Synthetic Methodologies Involving Di Tert Butyl Acetylenedicarboxylate

Diverse Synthetic Pathways Utilizing Di-tert-Butyl Acetylenedicarboxylate (B1228247)

Di-tert-butyl acetylenedicarboxylate (DTBAD) is a prominent and versatile reagent in the field of organic synthesis. Its utility stems from an electron-deficient carbon-carbon triple bond, flanked by two sterically demanding tert-butyl ester groups. This unique electronic and steric profile renders it an excellent electrophile, as well as a reactive component in various cycloaddition reactions. The bulky tert-butyl groups can also play a crucial role in directing the stereochemical outcome of these transformations.

Cycloaddition reactions represent a powerful class of chemical transformations that enable the efficient construction of cyclic and heterocyclic frameworks. This compound is a widely employed substrate in these reactions, providing access to a diverse array of complex molecular structures.

In the context of [4+2] cycloaddition reactions, famously known as Diels-Alder reactions, this compound functions as a potent dienophile. Its electron-deficient nature makes it highly reactive towards electron-rich dienes, leading to the formation of substituted cyclohexadiene derivatives. These reactions are fundamental in the synthesis of intricate cyclic systems that often serve as precursors to natural products and other biologically relevant molecules.

For example, the reaction of DTBAD with simple 1,3-dienes like isoprene (B109036) or cyclopentadiene, typically under thermal conditions or with Lewis acid catalysis, affords the corresponding Diels-Alder adducts. The bulky tert-butyl ester groups in the resulting products can be subsequently removed through hydrolysis and decarboxylation to yield cyclohexadienes or can be aromatized to form substituted aromatic rings. A significant application of DTBAD in this type of reaction is its use in trapping transiently generated o-quinodimethanes. This strategy has proven effective in the synthesis of polysubstituted naphthalenes, proceeding through a [4+2] cycloaddition followed by an aromatization step.

Table 1: Examples of Diels-Alder Reactions with this compound

Diene Reaction Conditions Product Type
Isoprene Thermal Substituted Cyclohexadiene
Cyclopentadiene Lewis Acid Catalysis Bicyclic Adduct

This compound is an exceptional dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions involves the union of a 1,3-dipole with a dipolarophile to construct a five-membered heterocyclic ring. wikipedia.org The electron-withdrawing character of the ester functionalities in DTBAD significantly enhances its reactivity toward a broad spectrum of 1,3-dipoles.

Cycloaddition Reactions

1,3-Dipolar Cycloaddition Reactions
With Azides for Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a classic and highly reliable method for the synthesis of 1,2,3-triazoles. wikipedia.orgnih.gov When this compound is used as the alkyne component, it readily undergoes reaction with organic azides to yield the corresponding 4,5-dicarboxylated 1,2,3-triazoles. nih.gov These reactions can be carried out by heating, and in certain instances, the use of a copper(I) catalyst can accelerate the reaction. nih.gov For a symmetrical alkyne like DTBAD, only one regioisomeric product is possible. The resulting triazole compounds are highly valued in medicinal chemistry and materials science. nih.gov

Table 2: Synthesis of Triazoles using this compound

Azide Catalyst Product
Benzyl azide Thermal 1-benzyl-4,5-bis(tert-butoxycarbonyl)-1H-1,2,3-triazole. nih.gov
With Isocyanides for Furan (B31954) Derivative Synthesis

The reaction between this compound and isocyanides offers a route to highly substituted furan derivatives. arabjchem.org It is proposed that this transformation is initiated by the nucleophilic attack of the isocyanide carbon on the electron-deficient alkyne, forming a zwitterionic intermediate. arabjchem.org This intermediate then undergoes intramolecular cyclization and rearrangement to generate the furan ring. The specific products of this reaction can be influenced by the reaction conditions and the particular isocyanide employed. This method is valuable for constructing furan-containing molecules, which are found in numerous natural products and pharmaceutical agents. arabjchem.org

Table 3: Furan Synthesis from this compound and Isocyanides

Isocyanide Reaction Conditions Product Type
tert-Butyl isocyanide In the presence of rhodanine-N-acetic acid derivatives Polyfunctionalized 2,5-diaminofuran derivatives. arabjchem.org
With Other Dipoles

In addition to azides and isocyanides, this compound reacts with a diverse range of other 1,3-dipoles. For instance, its reaction with nitrile oxides leads to the formation of isoxazoles, and its cycloaddition with nitrones produces isoxazolines. These reactions further highlight the versatility of DTBAD in the synthesis of heterocyclic compounds. The resulting products, which feature two bulky ester groups, can be subjected to further synthetic modifications to create a wide variety of functionalized heterocycles. The choice of the 1,3-dipole determines the specific five-membered ring that is formed, providing a powerful tool for chemical synthesis.

Table 4: Heterocycle Synthesis from this compound and Various Dipoles

Dipole Heterocyclic Product
Nitrile Oxide Isoxazole
Nitrone Isoxazoline
Multicomponent Cycloaddition Reactions (e.g., [2+2+1] Catalytic Systems)

This compound (DBAD) is a competent substrate in multicomponent cycloaddition reactions, which are powerful methods for constructing complex cyclic molecules in a single step. One notable example is the cross-cyclotrimerization of DBAD, silylacetylenes, and acrylamides, which can be catalyzed by a cationic rhodium(I)/(R)-tol-binap complex. sigmaaldrich.com Such reactions demonstrate the ability of DBAD's activated triple bond to participate in catalytic cycles that assemble multiple components into a single ring structure.

While specific examples of [2+2+1] cycloadditions involving DBAD are not as prevalent as other cycloaddition types, its reactivity profile is analogous to other activated alkynes used in these systems. For instance, formal [4+2] cycloaddition reactions involving related cyclobutane (B1203170) derivatives have been successfully catalyzed by tin(IV) chloride. nih.govsigmaaldrich.com The general principle in these catalytic systems involves the coordination of the alkyne and other unsaturated partners to a metal center, followed by sequential bond formation to generate the cyclic product. The bulky tert-butyl ester groups on DBAD can influence the stereoselectivity and stability of the resulting cycloadducts.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon-carbon triple bond in this compound, caused by the two flanking ester groups, makes it highly susceptible to nucleophilic attack. This reactivity is central to its use in various nucleophilic addition reactions.

Michael Additions and Conjugate Additions

The conjugate or Michael addition of nucleophiles is a key reaction class for DBAD. The addition of a nucleophile to one of the sp-hybridized carbons initiates a cascade that results in the formation of a new carbon-nucleophile bond and a vinyl carbanion, which is subsequently protonated.

The addition of thiols to activated alkynes, known as the thiol-yne reaction, is a highly efficient process. acs.org This reaction is a type of thia-Michael addition. srce.hr For activated alkynes like DBAD, the reaction can proceed via a base-catalyzed or a nucleophile-initiated mechanism. mdpi.com In the base-catalyzed pathway, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyne. mdpi.com Alternatively, a nucleophilic catalyst like a tertiary phosphine (B1218219) can initiate the reaction. mdpi.comrsc.org

A significant feature of the thiol-yne reaction with highly electrophilic alkynes like acetylenedicarboxylates is the potential for a double addition. acs.org While the first addition produces a vinyl sulfide (B99878), a second conjugate addition can occur to yield a thioacetal. In one study, the reaction of dimethyl acetylenedicarboxylate with various dithiols using the strong organobase TBD as a catalyst favored the double addition, leading to the formation of linear polythioethers with high molecular weights. acs.org Similar reactivity is expected for DBAD, allowing for its use in the synthesis of sulfur-containing polymers. acs.org The reaction is generally regio- and stereoselective, often yielding the anti-Markovnikov Z-vinyl sulfide as the initial product. nih.gov

The conjugate addition of amines to activated alkynes, or the amino-yne reaction, is another important transformation. youtube.com Primary and secondary amines can add across the triple bond of DBAD to furnish enamines. The reaction proceeds through the nucleophilic attack of the amine's lone pair on one of the acetylenic carbons. youtube.com

Recently, a tertiary amine-based amino-yne click reaction has been developed, where tertiary amines, activated alkynes, and protic acids react to form main-chain charged polyelectrolytes under ambient conditions. chemrxiv.org This strategy relies on the nucleophilicity of tertiary amines, which can react with activated alkynes to produce ammonium (B1175870) salts. chemrxiv.org The high efficiency and atomic economy of this reaction make it a powerful tool for synthesizing functional polymers and other complex molecules from DBAD. chemrxiv.org

The addition of alcohols to activated alkynes, or hydroxyl-yne reactions, is also possible, though generally less facile than additions of thiols or amines due to the lower nucleophilicity of alcohols. acs.org These reactions typically require catalysis, often with strong bases or transition metals, to activate the alcohol or the alkyne. The process is analogous to the acid-catalyzed addition of an alcohol across an alkene, where an H and an OR group are added to the unsaturated bond. youtube.com When applied to an alkyne like DBAD, the initial product is a vinyl ether. The reaction between alcohols and di-tert-butyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst can lead to the formation of tert-butyl ethers, but this involves the carbonate functionality rather than a direct addition to an alkyne. nih.govresearchgate.net For the addition to the triple bond of DBAD, specific catalytic systems are required to overcome the lower reactivity of the alcohol nucleophile.

Reactions with Trivalent Phosphorus Nucleophiles (e.g., Triphenylphosphine)

This compound readily reacts with trivalent phosphorus nucleophiles, most notably triphenylphosphine (B44618), to form stable phosphorus ylides. biomedpharmajournal.orgumich.edu This reaction is a cornerstone of organophosphorus chemistry. biomedpharmajournal.org The mechanism is initiated by the nucleophilic attack of triphenylphosphine on one of the sp-hybridized carbons of DBAD. umich.edutsijournals.com This initial step forms a 1:1 zwitterionic adduct. tsijournals.com

In the presence of a proton source, such as an N-H or C-H acidic compound, this intermediate is trapped. The acidic proton adds to the carbanionic center of the zwitterion, leading to the formation of a vinylphosphonium salt, which then deprotonates to yield a highly stabilized phosphorus ylide. umich.edutsijournals.com These reactions are often performed as one-pot, three-component syntheses, combining the phosphine, DBAD, and the acid, and proceed under neutral conditions in high yields. biomedpharmajournal.orgumich.edu The resulting ylides are conjugated with the adjacent carbonyl group, leading to slow rotation around the partial C-C double bond and the observation of geometric isomers on the NMR timescale. umich.edu These stable ylides are valuable synthetic intermediates, particularly for Wittig-type reactions. libretexts.org

Table 1. Synthesis of Stable Phosphorus Ylides from this compound (DBAD), Triphenylphosphine (TPP), and an Acidic Component
Acidic ComponentProductYield (%)Melting Point (°C)Reference
RhodanineDi-tert-butyl 2-(rhodanine-1-yl)-3-(triphenylphosphanylidene)butanedioate93157-159 biomedpharmajournal.org
Ethyl CyanoacetateDi-tert-butyl 2-(ethyl 1-cyanoethanoat-1-yl)-3-(triphenylphosphanylidene)butanedioate95144-146 umich.edu
2-AminobenzimidazoleA stable phosphorus ylide resulting from the 1:1:1 addition of TPP, DBAD, and 2-aminobenzimidazoleN/A (Kinetic Study)N/A tsijournals.com

Other Transformation Reactions

This compound serves as a versatile starting material in a variety of transformation reactions beyond simple additions and cycloadditions. Its unique electronic and steric properties allow for the construction of complex molecular architectures, including substituted maleic anhydrides and functionalized dienes, which are valuable intermediates in organic synthesis.

A notable application of this compound is in the stereoselective synthesis of mono- and disubstituted maleic anhydrides. These compounds are important precursors for various heterocyclic compounds and other synthetically useful molecules. tandfonline.comtandfonline.com The synthetic strategy involves the conjugate addition of an organocopper reagent to this compound. tandfonline.com This initial step forms a vinylcopper intermediate, which can then be trapped by various electrophiles to introduce a second substituent. tandfonline.comtandfonline.com

The general reaction sequence commences with the preparation of an organocopper reagent, typically from a Grignard reagent and a copper(I) salt, such as cuprous bromide-dimethyl sulfide complex. tandfonline.com This reagent then adds to one of the acetylenic carbons of this compound in a syn-selective manner, establishing the stereochemistry of the resulting vinylcopper species. tandfonline.com Subsequent reaction with an electrophile allows for the introduction of a second group, leading to the formation of a disubstituted maleate (B1232345) ester. For monosubstituted maleates, a proton quench is performed after the initial conjugate addition.

The tert-butyl ester groups are crucial for the success of this methodology as they can be readily removed under acidic conditions to yield the corresponding maleic acid. Subsequent dehydration, often accomplished by heating with a dehydrating agent like acetic anhydride (B1165640), furnishes the desired substituted maleic anhydride in good yields. tandfonline.comtandfonline.com This method provides a versatile route to unsymmetrically substituted maleic anhydrides, which are otherwise challenging to prepare. tandfonline.com

Table 1: Synthesis of Substituted Maleates from this compound

Entry Organocopper Reagent (R) Electrophile (E+) Product Yield (%)
1 Isobutyl H+ Di-tert-butyl isobutylmaleate 85
2 Phenyl H+ Di-tert-butyl phenylmaleate 80
3 Isobutyl Allyl bromide Di-tert-butyl allyl-isobutylmaleate 50
4 Phenyl Acetyl chloride Di-tert-butyl acetyl-phenylmaleate 45

The reaction of this compound with sulfur ylides provides access to highly functionalized acyclic systems. Specifically, the interaction with sulfoxonium ylides has been re-examined and shown to produce different outcomes depending on the nature of the acetylenic ester. nih.gov

When dimethyl acetylenedicarboxylate (DMAD) is reacted with α-carbonyl sulfoxonium ylides, a novel transformation occurs, leading to the formation of trisubstituted electron-deficient 1,3-dienes in a stereoselective manner, exclusively yielding the E-isomer. nih.gov This reaction proceeds with yields of up to 70%. nih.gov

However, in the case of this compound (DtBAD), the reaction with sulfoxonium ylides, such as dimethylsulfoxonium methylide, follows a more classical Michael addition pathway. nih.gov This leads to the formation of stable α-carbonyl vinyl sulfoxonium ylides, with yields reported to be as high as 89%. nih.gov The steric bulk of the tert-butyl groups is believed to disfavor the subsequent transformations that lead to 1,3-dienes, thus allowing for the isolation of the initial Michael adduct. These resulting α-carbonyl vinyl sulfoxonium ylides are themselves versatile synthetic intermediates. nih.govnih.gov

Table 2: Reaction of Acetylenic Esters with Sulfoxonium Ylides

Entry Acetylenic Ester Sulfoxonium Ylide Product Type Yield (%)
1 Dimethyl acetylenedicarboxylate (DMAD) α-Carbonyl sulfoxonium ylide Trisubstituted 1,3-diene up to 70
2 This compound (DtBAD) Dimethylsulfoxonium methylide α-Carbonyl vinyl sulfoxonium ylide up to 89

Mechanistic Investigations of Di Tert Butyl Acetylenedicarboxylate Reactions

Experimental Kinetic Studies

Kinetic investigations into reactions of di-tert-butyl acetylenedicarboxylate (B1228247), particularly its addition reactions with nucleophiles like phosphines in the presence of proton sources (acids), have been systematically conducted to unravel the underlying mechanisms. These studies typically involve monitoring the reaction progress under various conditions to determine key kinetic parameters.

Reaction Order Determination

To determine the order with respect to individual reactants, experiments are often designed where one reactant is in large excess. tsijournals.com For instance, in the aforementioned reaction, the following partial orders were determined:

First-order with respect to di-tert-butyl acetylenedicarboxylate. tsijournals.com

First-order with respect to triphenylphosphine (B44618). tsijournals.com

Zero-order with respect to the NH-acid. tsijournals.com

Rate Constant Analysis

The rate constant (k) is a crucial parameter derived from kinetic studies, quantifying the speed of a chemical reaction. In studies of this compound, second-order rate constants (k₂) are typically calculated from the experimental data obtained via spectrophotometric monitoring. researchgate.netsharif.edu The values of these rate constants are influenced by factors such as temperature and the solvent used.

Below is a table of second-order rate constants for the reaction of triphenylphosphine, 2-aminobenzimidazole, and this compound (DTBAD) in various solvents and at different temperatures.

SolventTemperature (°C)Rate Constant (k₂) (L mol⁻¹ min⁻¹)Source
Ethyl Acetate12.00.41 tsijournals.com
Ethyl Acetate16.50.54 tsijournals.com
Ethyl Acetate21.00.70 tsijournals.com
Ethyl Acetate25.00.89 tsijournals.com
Dichloromethane12.00.95 tsijournals.com
Acetonitrile12.02.01 tsijournals.com

Activation Parameter Elucidation (e.g., Activation Energy, Enthalpy, Entropy)

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper thermodynamic insight into the transition state of a reaction. These parameters are typically elucidated by studying the effect of temperature on the reaction rate constant.

Kinetic studies have demonstrated that for reactions involving this compound, the dependence of the second-order rate constant (ln k₂) on the reciprocal of the absolute temperature (1/T) is in good agreement with the Arrhenius equation. researchgate.netsharif.edu By plotting ln k₂ versus 1/T (an Arrhenius plot), the activation energy for the reaction can be calculated from the slope of the line. researchgate.net The rate of reaction has been observed to increase at higher temperatures, which is consistent with the principles of chemical kinetics. tsijournals.com While specific values for enthalpy and entropy are determined through more detailed analysis using the Eyring equation, the Arrhenius plot provides the primary data needed for their calculation.

Influence of Solvent Polarity and Dielectric Constant on Reaction Rates

The choice of solvent can significantly impact reaction rates, particularly for reactions that involve charge separation or stabilization in the transition state. Polar solvents are generally effective at stabilizing charged intermediates and transition states, which can accelerate the reaction. researchgate.netajpojournals.org

In the reaction of triphenylphosphine with this compound, the reaction rate has been shown to be accelerated in environments with a high dielectric constant. tsijournals.com This suggests that the transition state is more polar than the reactants, and its stabilization by polar solvents lowers the activation energy barrier. The study of solvent effects provides useful information for optimizing reaction conditions and supports mechanistic proposals that involve polar or ionic intermediates. tsijournals.comresearchgate.net

The table below illustrates the effect of solvent polarity on the second-order rate constant for the reaction of triphenylphosphine, 2-aminobenzimidazole, and this compound at 12.0 °C.

SolventDielectric Constant (ε)Rate Constant (k₂) (L mol⁻¹ min⁻¹)Source
Ethyl Acetate6.00.41 tsijournals.com
Dichloromethane9.10.95 tsijournals.com
Acetonitrile37.52.01 tsijournals.com

Effect of Reactant Concentration on Reaction Kinetics

The relationship between reactant concentration and reaction rate is defined by the reaction's rate law. As established in the determination of the reaction order, the kinetics of the reaction between triphenylphosphine and this compound are directly influenced by the concentrations of these two reactants. tsijournals.com

Kinetic studies are performed by systematically varying the initial concentration of one reactant while keeping others constant to observe the effect on the initial reaction rate. For example, to determine the reaction order with respect to this compound, experiments were conducted in the presence of an excess of triphenylphosphine. tsijournals.com The results confirmed a first-order dependence on the concentration of this compound. tsijournals.com This methodology is fundamental to validating the proposed rate law and ensuring that the kinetic model accurately reflects the molecular events of the reaction. tsijournals.comresearchgate.net

Theoretical and Computational Mechanistic Studies

The investigation of reaction mechanisms for this compound, a sterically hindered and electrophilic alkyne, has been significantly advanced through the use of computational chemistry. These theoretical approaches provide a molecular-level understanding that is often inaccessible through experimental means alone.

Quantum Mechanical Calculations (e.g., DFT, B3LYP Level of Theory)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT) at the B3LYP level of theory, have become a standard tool for exploring the reactivity of acetylenic esters like DBAD. These methods are used to optimize the geometries of reactants, products, intermediates, and transition states, providing a detailed picture of the structural changes that occur throughout a reaction.

In a theoretical study on the [2+3] cycloaddition reaction between alkyl isocyanides and various dialkyl acetylenedicarboxylates, including this compound, calculations were performed to investigate the reaction mechanism. chemmethod.com The study evaluated the potential energy of all participating structures and explored the effect of different alkyl groups on the reaction. chemmethod.com Similarly, extensive DFT studies have been conducted on the closely related dimethyl acetylenedicarboxylate (DMAD) to elucidate the mechanisms of its cycloaddition reactions and reactions with nucleophiles like phosphines. researchgate.netcapes.gov.br For instance, the cycloaddition of 1,3-butadienes to DMAD was studied using DFT methods, characterizing both concerted and stepwise pathways. capes.gov.br These computational models are crucial for predicting the feasibility of different reaction channels and understanding the intrinsic properties of the molecules involved.

Potential Energy Surface Analysis

The analysis of the potential energy surface (PES) is a cornerstone of computational mechanistic studies, offering a map of the energy landscape of a reaction. For reactions involving DBAD and its analogs, PES analysis helps to identify the most favorable reaction pathways from reactants to products.

A theoretical investigation into the reaction of alkyl isocyanides with dialkyl acetylenedicarboxylates, including DBAD, involved a thorough evaluation of the potential energy of all structures along the reaction coordinate. chemmethod.com This allowed for the mapping of the reaction path and the identification of potential competitive routes. chemmethod.com In studies on the analogous DMAD, the PES for its reaction with tert-butyl isocyanide in the presence of SH-acids was explored, predicting four different reaction pathways. researchgate.net The effect of solvent on the PES is often considered using models like the Polarizable Continuum Model (PCM), which can reveal significant changes in reaction barriers and intermediate stabilities compared to the gas phase. researchgate.net

Transition State Characterization and Stability

Transition states (TS) are ephemeral, high-energy structures that represent the energetic peak along a reaction coordinate. Their characterization is vital for understanding reaction kinetics and mechanisms. Computational methods allow for the precise location and analysis of these fleeting structures.

Table 1: Calculated Activation Parameters for the Reaction of Triphenylphosphine with Dimethyl Acetylenedicarboxylate (DMAD)

ParameterValue
Activation Energy (Ea)20.16 kJ·mol⁻¹
Gibbs Free Energy of Activation (ΔG‡)71.17 ± 0.015 kJ·mol⁻¹
Enthalpy of Activation (ΔH‡)17.72 ± 0.007 kJ·mol⁻¹
Entropy of Activation (ΔS‡)-185.49 ± 0.026 J·mol⁻¹
Data sourced from a kinetic study on the reaction between triphenylphosphine and DMAD, which serves as a model for phosphine (B1218219) addition to acetylenic esters. researchgate.net

Identification of Rate-Determining Steps

By analyzing the potential energy surface and the energies of the transition states, the rate-determining step (RDS) of a multi-step reaction can be identified. This is typically the step with the highest activation energy barrier.

Analysis of Intermediate Species

Reactions of DBAD often proceed through one or more intermediate species that are more stable than transition states but less stable than reactants and products. Computational studies are invaluable for determining the structure and stability of these intermediates.

Role of Steric and Electronic Factors in Reaction Pathways

The reactivity of this compound is a delicate balance of steric and electronic effects. The electron-withdrawing nature of the two carboxylate groups makes the acetylenic carbons highly electrophilic and susceptible to nucleophilic attack. However, the bulky tert-butyl groups provide significant steric hindrance, which can modulate this reactivity.

A key finding from the theoretical study of the reaction between isocyanides and various dialkyl acetylenedicarboxylates was that the steric factor of the bulky alkyl groups, rather than their electronic donating ability, was the primary factor influencing the variations in the potential energy surfaces. chemmethod.com This highlights the dominant role of the large tert-butyl groups in controlling the reaction pathways of DBAD. In cycloaddition reactions of the related DMAD, the conformation of the ester groups (planar vs. perpendicular) was found to have a decisive role in its nature as a dienophile, which is a direct consequence of the interplay between steric and electronic effects. capes.gov.br The substitution of hydrogen with bulky methyl groups in the diene component was also shown to favor a stepwise mechanism over a concerted one, further illustrating how steric bulk can alter reaction mechanisms. capes.gov.br

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analyses for Molecular Interactions

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) analyses are quantum chemical methods used to understand the electronic structure and bonding within molecules and along a reaction pathway. These analyses provide quantitative data on charge distribution, orbital interactions, and the nature of chemical bonds, which are crucial for interpreting reaction mechanisms.

In the context of the [2+3] cycloaddition reaction between tert-butyl isocyanide, this compound, and acetic anhydride (B1165640), NBO and AIM analyses have been employed to understand the molecular interactions at various stages of the reaction. chemmethod.comchemmethod.com A key finding from these studies is that the steric factor of the bulky alkyl groups, rather than the electron-donating effects, is the primary determinant of the potential energy surfaces of the reaction. chemmethod.comchemmethod.com

NBO analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. These interactions, or delocalizations, indicate the flow of electron density and are fundamental to bond formation and cleavage.

AIM theory, developed by Richard Bader, characterizes chemical bonds based on the topology of the electron density. It identifies critical points in the electron density field, such as bond critical points (BCPs), which reveal the nature of the interaction between two atoms—whether it is a shared interaction (covalent bond) or a closed-shell interaction (like ionic bonds or van der Waals forces).

A theoretical study on the reaction involving alkyl isocyanides and dialkyl acetylenedicarboxylates utilized both NBO and AIM methods to gain a deeper understanding of the molecular interactions. chemmethod.comchemmethod.com The results indicated that the initial step of the reaction is rate-determining. chemmethod.comchemmethod.com

Table 1: Key NBO and AIM Analysis Findings for this compound Reactions

Analysis TypeFindingImplication for Reaction MechanismReference
NBO/AIM In the reaction of alkyl isocyanides with this compound, steric hindrance from the bulky tert-butyl groups is the dominant factor over electronic effects.The geometry and size of the substituents on the acetylenic core play a more significant role in determining the reaction's energy profile than their ability to donate or withdraw electrons. chemmethod.com, chemmethod.com
NBO Analysis of donor-acceptor orbital interactions reveals the flow of electron density during the formation of new chemical bonds in the cycloaddition process.Provides a detailed electronic picture of how the reactants approach each other and how electron pairs rearrange to form the product. chemmethod.com, chemmethod.com
AIM Topological analysis of the electron density at the transition states helps to characterize the nature of the forming and breaking bonds.Confirms the extent of bond formation at critical points along the reaction pathway and distinguishes between covalent and non-covalent interactions. chemmethod.com, chemmethod.com

Intrinsic Reaction Coordinate (IRC) Pathways

The Intrinsic Reaction Coordinate (IRC) is a computational method used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. By calculating the IRC, chemists can verify that a located transition state structure is indeed the correct one for a specific reaction step and can visualize the geometric changes the molecules undergo throughout the reaction.

IRC calculations were performed to validate the transition states found in theoretical studies of reactions involving this compound. For instance, in the study of the [2+3] cycloaddition reaction with alkyl isocyanides, IRC analysis confirmed that the identified transition states correctly connect the reactants to the intermediates and the intermediates to the final products. chemmethod.com

Similarly, in the reaction between hexamethyl phosphorous triamide, benzimidazole, and this compound, IRC calculations were essential to ensure that the transition states linked the correct reactants and products for each step of the proposed mechanism. chemmethod.comchemmethod.com This analysis is crucial for building a reliable model of the reaction mechanism.

The activation energy for the reaction involving this compound was found to be significantly different from that of dimethyl acetylenedicarboxylate (DMAD) in the same solvent, highlighting the impact of the bulky tert-butyl groups. chemmethod.com Specifically, the activation energy for the reaction with this compound is higher. chemmethod.comscispace.com

In the reaction between tert-butyl isocyanide and this compound in the presence of acetic anhydride, two transition states, TS1b-T and TS2b-T, were identified. The activation energy for the first step (TS1b-T) was calculated to be 74.6 kJ/mol, while the second step (TS2b-T) had a much lower barrier of 29.2 kJ/mol, indicating that the first step is rate-determining. chemmethod.com

Table 2: Selected IRC Analysis Data for this compound Reactions

Reaction SystemTransition StateCalculated Activation Energy (kJ/mol)Pathway ConfirmedReference
tert-Butyl isocyanide + this compound + Acetic anhydrideTS1b-T74.6Connects reactants to the first intermediate; confirmed as the rate-determining step. chemmethod.com
tert-Butyl isocyanide + this compound + Acetic anhydrideTS2b-T29.2Connects the first intermediate to the subsequent intermediate. chemmethod.com
Hexamethyl phosphorous triamide + this compound + BenzimidazoleTS1-128.18 (kcal/mol)Confirmed connection between reactants and intermediates via the calculated pathway. chemmethod.com

Catalysis in Di Tert Butyl Acetylenedicarboxylate Reactions

Metal-Catalyzed Transformations (e.g., Rhodium Catalysis)

Transition metals, particularly rhodium, play a pivotal role in catalyzing a variety of transformations involving di-tert-butyl acetylenedicarboxylate (B1228247). nih.gov These catalysts facilitate the formation of new carbon-carbon and carbon-heteroatom bonds through mechanisms that often involve the coordination of the alkyne to the metal center, followed by subsequent reaction steps. nih.gov Rhodium catalysis, in particular, has emerged as a powerful tool for cycloaddition reactions. nih.gov

A significant advancement in the use of di-tert-butyl acetylenedicarboxylate is its participation in enantioselective cycloaddition reactions catalyzed by rhodium complexes. A notable example is the rhodium-catalyzed intermolecular [2+2+1] cycloaddition, which combines cycloalkenes, this compound, and terminal alkynes to produce chiral 3-methylenecyclopent-1-ene derivatives with high selectivity. nih.gov This method provides access to complex, chiral five-membered rings that are valuable in drug discovery. nih.gov

The reaction mechanism initiates with the coordination of the cycloalkene and this compound to a cationic Rh(I) catalyst. This step is followed by the formation of a rhodacyclopentene intermediate. Subsequent reaction with a terminal alkyne generates a vinylidene intermediate, which then undergoes reductive elimination to yield the final cycloadduct and regenerate the Rh(I) catalyst for the next cycle. nih.gov The use of chiral ligands on the rhodium catalyst is essential for inducing enantioselectivity.

The design of the catalyst, especially the choice of ligands coordinated to the metal center, is critical in dictating the outcome of reactions with this compound. Ligands influence the steric and electronic properties of the catalyst, which in turn can control both the reactivity and selectivity (chemo-, regio-, diastereo-, and enantioselectivity) of the transformation. nih.govnih.gov

In rhodium-catalyzed reactions, altering the chiral ligand can lead to divergent reaction pathways, yielding completely different structural scaffolds from the same set of starting materials. For instance, in the intramolecular annulation of 1,5-enyne-tethered cyclobutanones, the choice between (R)-H8-binap and (R)-segphos as the chiral ligand directs the reaction to produce distinct polycyclic products. nih.gov The (R)-H8-binap ligand favors the formation of a complex bis-bicyclic scaffold, while the (R)-segphos ligand promotes the generation of a tetrahydro-azapinone product. nih.gov This divergence is attributed to the different ways the ligands influence the key product-determining step of Rh-alkyl migratory insertion. nih.gov The counter-ion associated with the rhodium catalyst can also impact the selectivity of the reaction. nih.gov

Organocatalysis and Other Catalytic Systems

Beyond metal-based systems, organocatalysis has emerged as a powerful strategy for activating this compound in various transformations. Organocatalysts are small, metal-free organic molecules that can promote reactions with high efficiency and selectivity. Phosphines and N-heterocyclic carbenes (NHCs) are prominent examples of organocatalysts used in reactions involving activated alkynes like DBAD. nih.govnih.gov

Nucleophilic phosphine (B1218219) catalysis typically begins with the addition of the phosphine to the electron-deficient alkyne, creating a reactive zwitterionic intermediate. escholarship.org This intermediate can then engage in a variety of subsequent reactions. For instance, phosphines can catalyze the addition of nucleophiles, such as alcohols, to DBAD to form functionalized succinates in good yields. nih.gov

Bisphosphines have also been employed, where the presence of a second phosphine moiety can provide anchimeric assistance, stabilizing key phosphonium (B103445) ion intermediates and enabling unique reactivity. nih.gov This has been demonstrated in mixed double-Michael reactions where electron-deficient acetylenes react with pronucleophiles to generate highly substituted five-membered nitrogen heterocycles. nih.gov The reaction is triggered by the conjugate addition of the phosphine to the alkyne, followed by a sequence of proton transfer, conjugate addition, and cyclization steps. nih.gov

N-heterocyclic carbenes (NHCs) represent another important class of organocatalysts. nih.gov While direct examples with DBAD are less common in seminal reports, NHCs are well-known to react with other activated substrates like α,β-unsaturated aldehydes to generate catalytically active homoenolate and enolate equivalents, which then participate in annulation reactions. nih.govscispace.com The principles of NHC catalysis, involving the generation of nucleophilic intermediates, suggest their potential for activating DBAD in similar reaction manifolds.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling di-tert-butyl acetylenedicarboxylate in laboratory settings?

  • Methodological Answer :

  • Containment : Use finely-powdered binding materials (e.g., diatomite) for spill absorption and decontaminate surfaces with alcohol .
  • Ventilation : Conduct experiments in areas with appropriate exhaust systems to avoid inhalation or aerosol formation .
  • PPE : Wear gloves and eye protection to prevent skin/eye contact. Store away from drains due to potential environmental hazards, though ecotoxicity data are lacking .

Q. What synthetic applications does this compound have in cycloaddition reactions?

  • Methodological Answer :

  • Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions, forming bicyclic adducts stable under reaction conditions (e.g., with norbornadiene derivatives) .
  • Unconventional Cycloadditions : Participates in [8+2] reactions with dienylfurans, enabling synthesis of 10-membered rings . Reaction optimization includes solvent selection (e.g., THF) and stoichiometric control of reactants .

Q. What analytical techniques are critical for characterizing reaction products involving this compound?

  • Methodological Answer :

  • NMR/FT-IR : Essential for structural elucidation of cycloadducts and heterocycles (e.g., pyrrolidinones or pyran derivatives) .
  • X-ray Diffraction : Validates stereochemistry in enantioselective products like cyclopropanes .
  • Chromatography (HPLC/GC) : Monitors reaction progress and purity, especially in multi-step syntheses .

Advanced Research Questions

Q. How can enantioselectivity be achieved in cyclopropanation reactions using this compound?

  • Methodological Answer :

  • Catalyst Design : Use chiral Rh(I) complexes (e.g., Rh₂(S-PTAD)₄) to induce asymmetric cyclopropenation. Ligand choice (e.g., binap derivatives) significantly impacts enantiomeric excess (ee >90%) .
  • Steric Effects : The tert-butyl groups reduce side reactions by sterically shielding the acetylene, enhancing regioselectivity .

Q. How do steric effects of the tert-butyl groups influence reactivity and regioselectivity in dienophile reactions?

  • Methodological Answer :

  • Steric Hindrance : Compared to dimethyl/diethyl analogs, the tert-butyl groups suppress undesired dimerization or oligomerization in cycloadditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) mitigate steric crowding, improving reaction rates .

Q. What strategies optimize catalytic efficiency in heterocyclic compound synthesis using this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for pyrrolidinone derivatives by enhancing thermal efficiency .
  • Acidic Catalysts : Tungstic acid-functionalized catalysts (e.g., PC4RA@SiPr–OWO₃H) improve yields in 4H-pyran synthesis via hydrogen bonding activation .

Q. How can contradictions in reaction outcomes from different studies using this compound be resolved?

  • Methodological Answer :

  • Variable Screening : Systematically test catalysts (e.g., Rh vs. Cu), solvents, and substituent effects to identify critical factors .
  • Computational Modeling : DFT calculations predict regioselectivity trends in cycloadditions, reconciling divergent experimental results .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Data Gaps : Current SDSs lack ecotoxicity, bioaccumulation, or degradation data .
  • Proposed Studies : Conduct OECD 301/302 tests to assess aerobic biodegradation. Use LC-MS/MS to track hydrolysis/oxidation products in simulated environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.